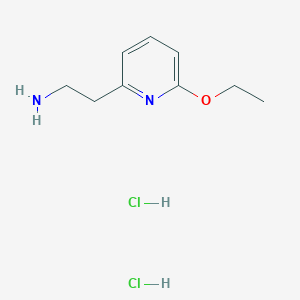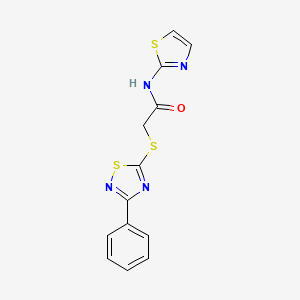
2-Bromo-3-methoxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxyisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a methoxy group at the third position on the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxyisonicotinic acid typically involves the bromination of 3-methoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxyisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-substituted-3-methoxyisonicotinic acid derivatives.
Oxidation: Formation of 2-bromo-3-hydroxyisonicotinic acid.
Reduction: Formation of 2-bromo-3-methylisonicotinic acid.
Coupling: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-Bromo-3-methoxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and methoxy group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyisonicotinic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoisonicotinic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
2-Chloro-3-methoxyisonicotinic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
2-Bromo-3-methoxyisonicotinic acid is unique due to the combination of the bromine atom and methoxy group, which imparts distinct chemical and biological properties. This combination enhances its reactivity in substitution and coupling reactions and its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-bromo-3-methoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOOSBWNNDBPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2532060.png)


![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2532065.png)
![2-[(4-fluorophenyl)methyl]-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![3-butyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532069.png)

![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
